molecular formula C21H19N3O2S2 B2355111 N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1005953-73-0

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2355111
CAS No.: 1005953-73-0
M. Wt: 409.52
InChI Key: SJYDTIRATDISRL-VAWYXSNFSA-N
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Description

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Methylthio-Substituted Phenyl Group: This step involves the nucleophilic substitution of the thiazole ring with a methylthio-substituted aniline derivative.

    Formation of the Cinnamamide Moiety: The final step includes the coupling of the thiazole derivative with cinnamoyl chloride in the presence of a base to form the desired cinnamamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cinnamamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitro compounds.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets. The thiazole ring and cinnamamide moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This compound may interfere with cellular pathways involved in cell proliferation, inflammation, or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Benzothiazole Derivatives: Used in the development of anti-tubercular and anticancer agents.

    Cinnamamide Derivatives: Explored for their anti-inflammatory and analgesic properties.

Uniqueness

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is unique due to its combination of a thiazole ring, a cinnamamide moiety, and a methylthio-substituted phenyl group. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-27-18-10-6-5-9-17(18)23-20(26)13-16-14-28-21(22-16)24-19(25)12-11-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,23,26)(H,22,24,25)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYDTIRATDISRL-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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